molecular formula C22H18ClF3N2O4S B3675890 N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No.: B3675890
M. Wt: 498.9 g/mol
InChI Key: KNTNEPHGLMONAW-UHFFFAOYSA-N
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Description

“N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide” is a complex organic compound. It contains several functional groups, including an amide group, a sulfonyl group, and a trifluoromethyl group. The presence of these groups suggests that this compound might have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, sulfonyl, and trifluoromethyl groups would likely have a significant impact on the compound’s structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure and the nature of its constituent atoms and groups. Without specific information on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems. Without specific information on this compound, it’s difficult to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. Without specific information on this compound, it’s difficult to provide a detailed analysis of its future directions .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF3N2O4S/c1-32-17-8-10-18(11-9-17)33(30,31)28(16-5-3-2-4-6-16)14-21(29)27-15-7-12-20(23)19(13-15)22(24,25)26/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTNEPHGLMONAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
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N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
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N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
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N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
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N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
Reactant of Route 6
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N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

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